6-Hydroxy-TSU-68 Exhibits the Highest Intrinsic Clearance Among TSU-68's Major CYP1A2 Metabolites
In human liver microsomes, the formation of the three major hydroxylated metabolites of TSU-68 follows Michaelis-Menten kinetics. The intrinsic clearance (Vmax/Km), a key indicator of enzymatic efficiency, is significantly higher for the 6-hydroxy metabolite compared to the 5- and 7-hydroxy metabolites. This data confirms the 6-hydroxylation pathway as the predominant route of TSU-68's CYP1A2-mediated metabolism [1].
| Evidence Dimension | Intrinsic Clearance (Vmax/Km) of Hydroxylation |
|---|---|
| Target Compound Data | 25 µl/min/mg |
| Comparator Or Baseline | 5-Hydroxy-TSU-68: 13 µl/min/mg; 7-Hydroxy-TSU-68: 6 µl/min/mg |
| Quantified Difference | 6-hydroxy-TSU-68 shows a 1.9-fold higher intrinsic clearance than the 5-hydroxy metabolite and a 4.2-fold higher clearance than the 7-hydroxy metabolite. |
| Conditions | Incubation with pooled human liver microsomes and NADPH; kinetics fitted to the Michaelis-Menten model. |
Why This Matters
For procurement, this confirms that 6-Hydroxy-TSU-68 is the most kinetically favored metabolite, making it the most sensitive and representative marker for quantifying TSU-68's CYP1A2-mediated clearance and autoinduction.
- [1] Identification of Human Liver Cytochrome P450 Isoforms Involved in Autoinduced Metabolism of the Antiangiogenic Agent (Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic Acid (TSU-68). Drug Metabolism and Disposition, 2024. View Source
